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Compound of Interest

Compound Name: (Piperidin-4-ylmethyl)boronic acid
Cat. No.: B13455423
Get Quote

Executive Summary

o Target Molecule: (Piperidin-4-ylmethyl)boronic acid (as HCI salt or N-Boc pinacol ester).
o CAS Registry: 148868-06-8 (Free acid/HCI), 850567-46-3 (N-Boc Pinacol Ester).
+ Core Application: Suzuki-Miyaura cross-coupling, warhead installation in covalent inhibitors.

o Key Challenge: Protodeboronation of primary alkyl boronic acids and stability of the free
amine.

e Solution: Synthesis and isolation of the pinacol ester protected intermediate, followed by
controlled hydrolysis only when necessary.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the C(sp3)-B bond. The most reliable
precursors are the exocyclic alkene (via hydroboration) or the primary alkyl halide (via metal-
catalyzed borylation).
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Caption: Retrosynthetic tree illustrating the two primary disconnections to the stable pinacol
ester intermediate.

Route A: Hydroboration of N-Boc-4-
methylenepiperidine (Recommended)

This route is preferred for its high atom economy and the avoidance of transition metal
scavengers required in halide borylation.

Mechanism & Rationale

Hydroboration of the exocyclic alkene proceeds with anti-Markovnikov selectivity, placing the
boron atom on the less hindered primary carbon.[1][2] While uncatalyzed hydroboration with 9-
BBN is possible, the use of Iridium-catalyzed hydroboration with pinacolborane (HBPin) or a
two-step hydroboration (
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) / esterification sequence is operationally simpler for scale-up.

Experimental Protocol

Step 1: Wittig Olefination
o Reagents: Methyltriphenylphosphonium bromide (

, 1.2 eq), Potassium tert-butoxide (
, 1.2 eq), N-Boc-4-piperidone (1.0 eq).

e Solvent: Anhydrous THF.

e Procedure:

[¢]

Suspend

in THF at 0°C. Add
portion-wise to generate the ylide (bright yellow). Stir for 1h.

o Add N-Boc-4-piperidone solution dropwise.[3]

o Warm to RT and stir for 12h.

o Workup: Quench with sat.
, extract with hexanes/EtOAc (removes
more effectively than pure EtOAC).
o Yield: ~85-90% of N-Boc-4-methylenepiperidine.
Step 2: Hydroboration / Pinacol Protection
» Reagents: N-Boc-4-methylenepiperidine (1.0 eq), Borane-THF complex (

, 1.0 M, 1.1 eq), Pinacol (1.2 eq).

e Solvent: Anhydrous THF.
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e Procedure:

o Cool alkene solution in THF to 0°C.

o Add

dropwise. Stir at 0°C for 2h (formation of trialkylborane).

o Critical Step: Carefully add solid Pinacol (or solution in THF).

o Stir at RT for 12h to effect transesterification (evolution of

gas).

o Workup: Concentrate in vacuo. Dissolve residue in

, wash with water and brine.

o Purification: Flash chromatography (Hexanes/EtOACc).

o Yield: ~75-80% of N-Boc-4-(pinacolboratomethyl)piperidine.

Hydroboration _ (* Add BH3-THF (0°C) In-situ Add Pinacol (RT) Isolation

N-Boc-Pinacol Boronate

E\l-Boc—4-methylenep|perld|ne Form Trialkylborane Transesterification

Click to download full resolution via product page

Caption: Workflow for the two-step, one-pot hydroboration-esterification.

Route B: Copper-Catalyzed Borylation of Alkyl
Halides

This route is ideal if the bromomethyl precursor is already available. It utilizes a copper-
catalyzed substitution which avoids the harsh conditions of lithiation.

Mechanism

Unlike Pd-catalyzed Miyaura borylation (difficult for
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halides due to slow oxidative addition and

-hydride elimination), Cu(l)-catalyzed borylation proceeds via a nucleophilic substitution
pathway involving a Cu-B species (L-Cu-Bpin).

Experimental Protocol

e Reagents: N-Boc-4-(bromomethyl)piperidine (1.0 eq), Bis(pinacolato)diboron (

, 1.2 eq), Cul (10 mol%),
(20 mol%), LiOMe (1.5 eq).

e Solvent: DMF or Acetonitrile.

e Procedure:

o

In a glovebox or under strict

, combine Cul,

, and

[¢]

Add LiOMe (base activator) and the alkyl bromide.

Stir at 40-60°C for 16h.

[¢]

[e]

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF). Filter through
Celite to remove Cu salts.

Yield: ~65-75%.

[e]

Deprotection & Isolation (Free Boronic Acid)

The pinacol ester is often stable enough for coupling. If the free acid is required (e.g., for
protease inhibition assays), hydrolysis is needed.

Protocol:
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 Dissolve the pinacol ester in Acetone/
(2:1).
e Add

(3.0 eq) and
(1.0 eq). Stir for 24h.

» Acidic Deprotection (Global): Alternatively, treat with 4M HCI in Dioxane.[4] This removes the
Boc group and hydrolyzes the pinacol ester (though pinacol esters are resistant to acid, the
equilibrium shifts in aqueous acid).

e Product Form: Often isolated as the Trifluoroborate salt (

treatment) for enhanced stability if the free acid is unstable.

Analytical Data Summary

N-Boc-4-
N-Boc-4- ] )
Parameter L (pinacolboratomethyl)pipe
methylenepiperidine L.
ridine
Appearance Colorless Oil White/Off-white Solid

4.0 (br, 2H), 2.6 (br, 2H), 1.45

4.74 (s, 2H, =CH2), 3.42 (t,
1H NMR (CDCI3) ( ) ( (s, 9H), 1.24 (s, 12H, Pin), 0.8
4H), 2.18 (t, 4H), 1.47 (s, 9H)
(d, 2H, CH2-B)
11B NMR N/A ~33-34 ppm (Broad singlet)
- . o Stable at RT; Hydrolyzes in
Stability Oxidizes slowly in air o
acidic water
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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